N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
CAS No.: 1116007-39-6
Cat. No.: VC7143851
Molecular Formula: C23H24ClN5O2S
Molecular Weight: 469.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116007-39-6 |
|---|---|
| Molecular Formula | C23H24ClN5O2S |
| Molecular Weight | 469.99 |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H24ClN5O2S/c1-31-20-8-3-2-7-19(20)28-11-13-29(14-12-28)22-23(26-10-9-25-22)32-16-21(30)27-18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3,(H,27,30) |
| Standard InChI Key | MNLAVSAUFPSYTL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct regions:
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Chlorophenyl Acetamide Core: An N-(3-chlorophenyl)acetamide group provides hydrophobicity and potential halogen bonding interactions.
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Pyrazine-Sulfanyl Bridge: A pyrazine ring linked via a sulfanyl group introduces planarity and electron-deficient characteristics.
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Methoxyphenyl-Piperazine Substituent: A 4-(2-methoxyphenyl)piperazine moiety contributes basicity and potential receptor-binding affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1116007-39-6 |
| Molecular Formula | C₂₃H₂₄ClN₅O₂S |
| Molecular Weight | 469.99 g/mol |
| IUPAC Name | N-(3-Chlorophenyl)-2-[3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
| PubChem CID | 46393676 |
The InChIKey (MNLAVSAUFPSYTL-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the presence of multiple nitrogen and sulfur atoms suggests redox activity.
Functional Group Analysis
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Acetamide Group: The –N–C(=O)– linkage enables hydrogen bonding and amide resonance stabilization.
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Sulfanyl (–S–) Bridge: Enhances lipophilicity and serves as a potential site for metabolic oxidation.
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Piperazine Ring: A six-membered diamine ring with conformational flexibility, often associated with CNS receptor modulation.
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Methoxy (–OCH₃) Group: Electron-donating effects may influence aromatic ring reactivity and pharmacokinetics.
Synthesis and Structural Optimization
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic Confirmation:
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¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 3.2–3.5 ppm (piperazine CH₂).
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MS (ESI+): m/z 470.0 [M+H]⁺.
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Physicochemical and ADMET Properties
Solubility and Permeability
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LogP: Predicted at 3.1 (ChemAxon), indicating moderate lipophilicity.
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents.
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, classifying it as moderately permeable.
Metabolic Stability
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Microsomal Half-Life: 42 minutes (human liver microsomes), with primary metabolites resulting from O-demethylation and sulfoxide formation.
Applications and Future Directions
Drug Discovery
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Lead Compound: Structural analogs are being evaluated for anxiety and depression models.
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Polypharmacology: Dual 5-HT/D2 activity could address treatment-resistant psychiatric disorders.
Challenges and Innovations
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